N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Description
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a useful research compound. Its molecular formula is C19H15ClN6OS and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0716580 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s worth noting that similar compounds have been found to interfere with photosynthesis . They inhibit the fixation of labeled carbon dioxide in plant leaves
Biochemical Pathways
Based on the potential mode of action, it can be inferred that the compound may affect the photosynthetic pathway . The inhibition of carbon dioxide fixation would disrupt the photosynthetic process, affecting the plant’s ability to produce energy and grow.
Result of Action
Based on the potential mode of action, it can be inferred that the compound may lead to a disruption in the energy production process of the cells due to its potential interference with photosynthesis .
Biochemical Analysis
Biochemical Properties
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with urease, an amidohydrolase enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide. The compound inhibits urease activity by binding to the enzyme’s active site, thereby preventing the hydrolysis reaction. This interaction is crucial in reducing the formation of ammonia, which can lead to various pathological conditions .
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes. Additionally, it influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism. These effects contribute to the compound’s potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of urease, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. This binding inhibits the catalytic activity of urease, reducing the production of ammonia. Furthermore, the compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on urease activity and continues to induce apoptosis in cancer cells. Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of alternative metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits urease activity and induces apoptosis without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cells, it can bind to intracellular proteins, such as heat shock proteins, which facilitate its distribution to various cellular compartments. The compound’s localization and accumulation can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. The subcellular localization of the compound can affect its activity and function, influencing its overall biological effects .
Properties
IUPAC Name |
N-[3-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c1-11-8-9-14(10-15(11)20)26-12(2)16(23-25-26)17-21-19(28-24-17)22-18(27)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,21,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHWQDFUJFVDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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